N-(1,3-benzodioxol-5-yl)-4-iodobenzamide
Description
N-(1,3-Benzodioxol-5-yl)-4-iodobenzamide is a benzamide derivative featuring a 1,3-benzodioxole moiety linked via an amide bond to a para-iodinated benzoyl group. The molecular formula is C₁₄H₁₀INO₃, with a molecular weight of 415.14 g/mol (calculated from substituent contributions). The 1,3-benzodioxole ring, a fused bicyclic structure with two oxygen atoms, contributes to the compound’s planarity and aromaticity, which may enhance binding to biological targets such as enzymes or receptors.
Crystallographic studies of related benzodioxolyl compounds (e.g., N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide) reveal puckered conformations in the benzodioxole ring (q₂ = 0.140 Å, φ₂ = 145.7°) , suggesting similar structural dynamics in the iodobenzamide derivative. The iodine substituent’s van der Waals radius (~1.98 Å) and polarizability may further modulate intermolecular interactions in solid-state packing or ligand-receptor binding.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO3/c15-10-3-1-9(2-4-10)14(17)16-11-5-6-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUIXSYPGRGZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 4-aminobenzamide followed by coupling with 1,3-benzodioxole derivatives. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The benzodioxole ring can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Coupling Reactions: Often require palladium catalysts and bases like potassium phosphate in solvents such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an N-substituted benzamide, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-iodobenzamide is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The benzodioxole ring can mimic natural substrates, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzamide Ring
A comparative analysis of substituents at the benzamide’s para position reveals significant differences in molecular properties and bioactivity:
- Iodine vs. However, fluorine’s electronegativity may improve hydrogen-bonding interactions with biological targets, as seen in sulfonamide analogs with IC₅₀ values of 32 µM in MCF7 cells .
- Methyl vs. Iodo : Methyl groups enhance lipophilicity (logP ~2.5 estimated), favoring membrane permeability, whereas iodine’s polarizability may strengthen π-π stacking or halogen bonding in protein pockets .
Heterocyclic Core Modifications
Replacing the benzodioxole ring with other heterocycles alters bioactivity and solubility:
- Benzoxazole vs. For example, benzoxazole derivatives show anticancer activity in preliminary screens .
- Difluorinated Benzodioxole : Fluorination at the 2,2-positions increases ring stability and resistance to oxidative metabolism, as observed in neuroprotective analogs .
Pharmacokinetic and Structural Comparisons
- Solubility : The iodine substituent’s hydrophobicity reduces aqueous solubility compared to fluoro or methoxy analogs. For instance, N-(1,3-Benzodioxol-5-yl)-4-methoxybenzamide (logP ~2.8) exhibits better solubility than the iodo derivative (logP ~3.5 estimated) .
- Crystal Packing : Iodo-substituted benzamides may form denser crystal lattices due to halogen-halogen interactions, as seen in related iodobenzoxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
